2-Chloroadenosine hemihydrate is a metabolically stable analog of adenosine, characterized by the substitution of a chlorine atom at the 2-position of the adenine nucleobase. This compound is significant in various scientific fields due to its role as an adenosine receptor agonist, which allows it to influence multiple biological processes. The compound is primarily used in research settings to study adenosine receptor functions and has potential therapeutic applications in medicine.
2-Chloroadenosine hemihydrate is classified under nucleoside analogs, specifically as a chlorinated derivative of adenosine. Its chemical structure can be represented by the formula with a CAS number of 81012-94-4 . The hemihydrate form indicates that it contains half a molecule of water per molecule of the compound.
The synthesis of 2-Chloroadenosine hemihydrate can be achieved through various methods, including enzymatic transglycosylation. A common route involves using 2-chloroadenine as a starting material, which undergoes transglycosylation with ribose or other nucleosides. This method is advantageous due to its specificity and ability to produce high yields while maintaining the integrity of the nucleoside structure.
Industrial production typically follows similar synthetic routes but is scaled to ensure high purity and yield suitable for pharmaceutical applications. The process may involve several purification steps, such as crystallization from solvents like ethanol or dimethylsulfoxide .
2-Chloroadenosine hemihydrate participates in several types of chemical reactions:
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, while oxidation may involve agents like hydrogen peroxide.
The mechanism of action for 2-Chloroadenosine involves its binding to adenosine receptors, specifically A1, A2A, and A3 subtypes. Upon binding, it mimics the effects of endogenous adenosine, leading to various physiological responses such as vasodilation, modulation of neurotransmitter release, and anti-inflammatory effects. This agonistic action makes it a valuable tool in studying adenosine receptor signaling pathways .
2-Chloroadenosine hemihydrate exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory research and potential therapeutic contexts .
The applications of 2-Chloroadenosine hemihydrate span multiple scientific disciplines:
2-Chloroadenosine hemihydrate (2-CADO) is a metabolically stable adenosine analog that exhibits distinct selectivity across adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). Radioligand binding studies demonstrate its highest affinity for the A₁ receptor (Ki = 136–300 nM), followed by A₂A (Ki = 80–225 nM) and A₃ (Ki = ~1,900 nM), with minimal A₂B activity [4] [6] [10]. This rank order (A₁ > A₂A > A₃ >> A₂B) aligns with 2-CADO’s functional effects: At A₁ receptors, it inhibits voltage-gated calcium channels in basolateral amygdala neurons, reducing neuronal excitability via Gᵢ/o-protein coupling and N-ethylmaleimide-sensitive pathways [6]. At A₂A receptors, it decreases mean arterial pressure and vascular resistance (EC₅₀,u = 225 nM) [4]. The 20-fold selectivity for A₁ over A₃ receptors underpins its utility in studying central nervous system (CNS) modulation without significant peripheral immune effects [10].
Table 1: Binding Affinity and Functional Effects of 2-CADO at Adenosine Receptors
Receptor Subtype | Ki (nM) | Primary Signaling Pathway | Key Functional Effects |
---|---|---|---|
A₁ | 136–300 | Gᵢ/o-coupled ↓cAMP | Inhibition of Ca²⁺ channels; neuroprotection |
A₂A | 80–225 | Gₛ-coupled ↑cAMP | Vasodilation; hypotension |
A₂B | >1,000 | Gₛ-coupled ↑cAMP | Negligible activity |
A₃ | ~1,900 | Gᵢ/o-coupled ↓cAMP | Low-affinity interaction |
2-CADO is a substrate for equilibrative nucleoside transporter 4 (ENT4, SLC29A4), which exhibits pH-dependent transport kinetics. At physiological pH (7.4), ENT4-mediated 2-CADO uptake shows low affinity (Km ≈ 2 mM). Under acidic conditions (pH 6.0), however, transport becomes biphasic: a high-affinity phase (Km ≈ 50 µM, Vmax ≈ 30 pmol/mg/min) dominates at low concentrations, while a low-affinity cooperative phase (Km > 600 µM, Vmax ≈ 500 pmol/mg/min) emerges at higher concentrations [5] [9]. This allosteric shift enhances bidirectional 2-CADO flux during acidosis (e.g., ischemia), increasing its availability at intracellular targets. ENT4 also mediates 4-fold greater 2-CADO efflux at pH 6.0 versus pH 7.4, suggesting a role in modulating extracellular adenosine receptor activation during pathological acidosis [5].
Table 2: pH-Dependent Kinetic Parameters of 2-CADO Transport via hENT4
pH | Kinetic Phase | Km (μM) | Vₘₐₓ (pmol/mg/min) | Cooperativity |
---|---|---|---|---|
6.0 | High-affinity | 50 | 30 | None |
6.0 | Low-affinity | >600 | 500 | Positive (Hill coefficient >1) |
7.5 | Single phase | ~2,000 | 200 | None |
Intracellular 2-CADO undergoes phosphorylation by adenosine kinase to form 2-chloro-ATP, a bioactive metabolite. This conversion depletes ATP reserves by 40–60% in leukemia cells (e.g., EHEB line) and inhibits macromolecular synthesis (DNA, RNA, proteins) [7] [9]. 2-Chloro-ATP accumulation triggers mitochondrial apoptosis via cytochrome c release and caspase-3 activation, independent of p53. AMP deaminase inhibition by coformycin reduces ATP depletion and cytotoxicity by >50%, confirming metabolic conversion as the primary cytotoxic mechanism [7]. Notably, 2-CADO’s resistance to adenosine deaminase (unlike adenosine) prolongs its intracellular half-life, favoring bioactivation in target tissues like the CNS [9] [10].
2-CADO modulates crosstalk between adenosine receptors to fine-tune physiological responses:
Table 3: Receptor Cross-Talk and Integrated Signaling Mechanisms
Interaction Type | Biological Context | Functional Outcome |
---|---|---|
A₁–Dopamine D₂ | Striatal dopamine release | Blocks D₂ antagonist effects only |
ENT4–A₁ | Ischemic acidosis | Enhanced neuroprotection |
2-Chloro-ATP synthesis–A₁ | Neuronal excitability | Suppressed Ca²⁺ influx and apoptosis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0